molecular formula C11H10ClN3S B8165573 4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine

4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine

Cat. No.: B8165573
M. Wt: 251.74 g/mol
InChI Key: FYOGUOIEHLMVBH-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems, particularly as components of nucleic acids such as cytosine, thymine, and uracil. This compound is of interest due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium ethoxide in ethanol at room temperature, which facilitates the substitution of the chlorine atom with the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide in ethanol.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
  • 6-Chloro-2-(methylthio)pyrimidin-4-amine

Uniqueness

4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and methylthio group on the pyrimidine ring, along with a phenyl group, makes it a versatile scaffold for further functionalization and exploration in various research fields .

Properties

IUPAC Name

4-chloro-6-(3-methylsulfanylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOGUOIEHLMVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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